molecular formula C10H15NO5 B8057595 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

Cat. No.: B8057595
M. Wt: 229.23 g/mol
InChI Key: XDJUBZFLFDODNF-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is an aromatic amino acid derivative. It is known for its significant role in biochemistry, particularly as a precursor to various neurotransmitters and pigments. This compound is not a proteinogenic amino acid but is vital in the biochemistry of vertebrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate involves multiple stages. One method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate undergoes hydrolysis and reduction using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for higher yields and scalability. The use of robust catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its original form from oxidized states.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tyrosinase and other enzymatic catalysts.

    Reduction: Reducing agents like ascorbic acid or electrochemical methods are used to revert oxidized forms.

    Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.

Major Products

The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is significant in studying metabolic pathways and neurotransmitter synthesis.

    Medicine: It serves as a precursor to drugs used in treating neurological disorders, such as Parkinson’s disease.

    Industry: The compound is used in the production of pigments and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a biochemical precursor. It is converted into various neurotransmitters, such as dopamine, through enzymatic reactions. These neurotransmitters then interact with specific receptors and pathways in the nervous system to exert their physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:

    3,4-Dihydroxyphenylalanine:

Uniqueness

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is unique due to the presence of the methyl group, which can influence its reactivity and interactions in biochemical pathways. This structural difference can lead to variations in its biological activity and applications compared to its analogs .

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJUBZFLFDODNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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